Ethyl 2-amino-2-cyclopentylacetate hydrochloride
Description
Ethyl 2-amino-2-cyclopentylacetate hydrochloride (CAS: CID 16228171) is an amino acid ester hydrochloride derivative with the molecular formula C₉H₁₇NO₂ and SMILES notation CCOC(=O)C@HN . Its stereospecific structure includes a cyclopentyl group attached to the α-carbon of the glycine ethyl ester backbone, protonated as a hydrochloride salt. The compound is categorized as an amino acid derivative with applications in drug discovery and biochemical research, though specific biological activity data remain unreported in available literature .
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
ethyl 2-amino-2-cyclopentylacetate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8(10)7-5-3-4-6-7;/h7-8H,2-6,10H2,1H3;1H |
InChI Key |
UJPZXWYOUDJEQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCCC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-cyclopentylacetate hydrochloride typically involves the reaction of cyclopentanone with ethyl chloroacetate in the presence of a base to form ethyl 2-cyclopentylacetate. This intermediate is then reacted with ammonia or an amine to introduce the amino group, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods utilize similar reaction conditions as the laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and purification systems ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-cyclopentylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Ethyl 2-amino-2-cyclopentylacetate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-cyclopentylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ester Groups
(a) Methyl 2-amino-2-cyclopentylacetate Hydrochloride
- Molecular Formula: C₈H₁₅NO₂
- Key Difference : Methyl ester group instead of ethyl.
- Discontinued commercial availability suggests possible synthesis or stability challenges .
(b) Ethyl 2-amino-2-phenylacetate Hydrochloride
- Molecular Formula: C₁₀H₁₄ClNO₂
- Key Difference : Phenyl substituent instead of cyclopentyl.
- Higher molecular weight (MW = 223.7 g/mol) compared to the cyclopentyl analog (MW = 199.3 g/mol) .
(c) Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate Hydrochloride
Cyclic Substituent Modifications
(a) Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂
- Key Difference: Methylamino group at the cyclopentane ring position.
- Implications : The tertiary amine structure may reduce solubility in aqueous media compared to primary amines. Patent applications highlight its use as an intermediate in kinase inhibitor synthesis .
(b) Ethyl 2-[1-(methylamino)cyclohexyl]acetate Hydrochloride
- Molecular Formula: C₁₁H₂₂ClNO₂
- Key Difference : Cyclohexyl ring instead of cyclopentyl.
Halogenated Derivatives
(a) Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
- Molecular Formula: C₉H₁₁Cl₂NO₂
- Key Difference : Chlorine atom at the phenyl ortho position.
- Higher toxicity risk compared to non-halogenated analogs .
(b) Ethyl 2-amino-2-(4-chlorophenyl)acetate Hydrochloride
Physicochemical and Analytical Properties
| Compound Name | Molecular Formula | MW (g/mol) | Predicted CCS [M+H]+ (Ų) | Key Substituent |
|---|---|---|---|---|
| Ethyl 2-amino-2-cyclopentylacetate HCl | C₉H₁₇NO₂ | 199.3 | 140.5 | Cyclopentyl |
| Methyl 2-amino-2-cyclopentylacetate HCl | C₈H₁₅NO₂ | 187.2 | ~135 (estimated) | Methyl ester |
| Ethyl 2-amino-2-phenylacetate HCl | C₁₀H₁₄ClNO₂ | 223.7 | ~145 (estimated) | Phenyl |
| Ethyl 2-(cyclopropylamino)-2-(2,4-diCl-Ph)acetate HCl | C₁₃H₁₅Cl₃NO₂ | 332.6 | 153.2 (estimated) | Dichlorophenyl, cyclopropylamino |
Biological Activity
Ethyl 2-amino-2-cyclopentylacetate hydrochloride is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cyclopentyl ring, which influences its reactivity and interactions with biological targets. The compound serves as a versatile building block in organic synthesis and has applications in medicinal chemistry, particularly in the design of enzyme inhibitors and substrates.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It can act as a substrate in enzymatic reactions, leading to the formation of biologically active products. The cyclopentyl moiety contributes to the compound's ability to modulate enzyme activity, potentially affecting metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, influencing their catalytic activity. For example, it can serve as a substrate for glycerol 3-phosphate acyltransferase (GPAT), which is crucial in lipid metabolism .
- Antitumor Activity : Preliminary studies suggest that derivatives of similar compounds may possess antitumor properties. For instance, modifications to the structure can enhance cytotoxicity against cancer cell lines such as HeLa and PC-3M .
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, although further research is necessary to confirm these findings.
In Vitro Studies
- Enzyme Inhibition : A study demonstrated that compounds related to this compound could inhibit GPAT activity. The inhibitory effects were evaluated using various analogs, highlighting structure-activity relationships (SAR) that inform future drug design .
- Cytotoxicity Tests : Various derivatives were tested against cancer cell lines, revealing that certain modifications significantly increased their cytotoxic effects. For example, one derivative showed an IC50 value of 14.36 µM against HeLa cells, indicating potent antitumor activity .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of functional groups in determining the biological activity of this compound and its analogs. Key findings include:
| Modification | Biological Activity | IC50 (µM) |
|---|---|---|
| Unmodified | Baseline | N/A |
| Chlorinated | Enhanced activity | 27.36 |
| Cycloalkyl | Variable | Varies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
